molecular formula C19H20N4O2S B2898072 (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide CAS No. 1241693-62-8

(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide

Cat. No.: B2898072
CAS No.: 1241693-62-8
M. Wt: 368.46
InChI Key: HPFNXRAOAMPPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide is a synthetic sulfonamide compound incorporating a 1,2,4-triazole moiety, designed for advanced pharmacological and medicinal chemistry research. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated in neuroscience, particularly for their potential as anticonvulsant agents. Structurally similar molecules have demonstrated significant activity in standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their value in exploring new epilepsy treatments . The mechanism of action for these triazole derivatives is often associated with the GABAergic system; research indicates they can bind to the benzodiazepine site of the GABAA receptor, potentiate GABAergic neurotransmission, and increase GABA levels in the brain, which may contribute to their anticonvulsant and anxiolytic effects . Beyond neuroscience applications, the 1,2,4-triazole core is a privileged structure in drug discovery, known to confer a range of biological activities. Molecular docking studies of analogous compounds reveal interactions with key amino acid residues in target proteins, such as the GABAA receptor, providing a structural basis for understanding their activity and guiding the rational design of more potent and selective inhibitors . Furthermore, sulfonamide-triazole hybrids represent a promising chemical class in antiviral research, with some derivatives being explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showcasing the versatility of this chemical architecture . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-15-3-5-17(6-4-15)11-12-26(24,25)22-16(2)18-7-9-19(10-8-18)23-14-20-13-21-23/h3-14,16,22H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFNXRAOAMPPCO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • SMILES Notation : CC(C=C(C1=CC=C(C=C1)C)N(C)C(=O)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)Cl

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-cancer and antimicrobial research. The following sections summarize key findings from recent studies.

Antioxidant Activity

One study demonstrated that related triazole compounds possess significant antioxidant properties. The Ferric Reducing Antioxidant Power (FRAP) assay indicated that these compounds exhibit a 1.5-fold higher antioxidant ability compared to butylated hydroxytoluene (BHT), a common antioxidant standard .

Antitumor Activity

The compound has been evaluated for its potential antitumor effects. A series of experiments involving cell lines showed that it inhibits the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include:

  • Inhibition of Protein Kinase Activity : The compound targets protein kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Increased levels of pro-apoptotic proteins were observed in treated cells.

Antimicrobial Activity

The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that the compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of certain enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways related to cell growth and survival.

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the biological activity of this compound:

StudyFindings
Marseglia et al. (2022) Identified the compound's potential as a protein kinase inhibitor with significant effects on cancer cell lines.
Šermukšnytė et al. (2022) Demonstrated antioxidant properties superior to standard antioxidants in vitro.
ResearchGate Publications Discussed synthesis methods and preliminary biological evaluations indicating antimicrobial activity against specific pathogens.

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one with 4-amino-3-phenyl-4H-1,2,4-triazole under specific conditions, yielding a sulfonamide derivative. The characterization of the synthesized compound typically involves techniques such as NMR spectroscopy and single-crystal X-ray diffraction to elucidate its structure and confirm purity .

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to inhibit biofilm formation by various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group may enhance these activities by increasing the compound's solubility and bioavailability .

Antioxidant Properties

Studies have demonstrated that triazole-containing compounds possess notable antioxidant activity. The ability to scavenge free radicals makes these compounds potential candidates for therapeutic agents in oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) .

Anti-inflammatory Effects

The anti-inflammatory properties of (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide have been investigated in vitro and in vivo. The compound has shown potential in reducing inflammatory markers and mediators in various models of inflammation. This suggests its utility in treating conditions characterized by excessive inflammation .

Pharmaceutical Development

Given its antimicrobial, antioxidant, and anti-inflammatory properties, this compound is being explored for development into pharmaceutical agents targeting infections, oxidative stress-related diseases, and inflammatory disorders.

Agricultural Uses

The compound's effectiveness against microbial pathogens may extend its application into agriculture as a potential biopesticide or fungicide. Enhancing crop resistance to pathogens can lead to improved yields and reduced reliance on traditional chemical pesticides.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar triazole derivatives:

Study ReferenceCompound TestedBiological ActivityFindings
Triazole DerivativesAntimicrobialSignificant inhibition of biofilm formation
N-benzyl TriazolesAntioxidantEffective scavenging of free radicals
Sulfonamide AnaloguesAnti-inflammatoryReduction in inflammatory cytokines

These studies collectively highlight the promising nature of triazole-based compounds in various applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (HRMS/NMR) Reference
Target Compound C2: 4-methylphenyl; N: 1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl N/A N/A Not provided in evidence N/A
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) C2: 4-methoxyphenyl; N: 4-fluorophenyl 98–100 49 [M + H]+: 308.0703; δ 7.41 (d, J = 15.6 Hz, CH=)
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) C2: 2-methoxyphenyl; N: 4-methoxyphenyl 112–114 65 [M + H]+: 320.0849; δ 9.53 (br s, NH)
(E)-N,2-Bis(4-methoxyphenyl)ethenesulfonamide (6f) C2: 4-methoxyphenyl; N: 4-methoxyphenyl Semi-solid 60 δ 3.61/3.70 (s, OCH3); δ 6.78 (d, J = 9.0 Hz, Ar-H)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole core with 2,4-difluorophenyl and phenylsulfonyl N/A N/A Synthetic method: Sodium ethoxide/α-halogenated ketone
(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]ethenesulfonamide C2: 2-chlorophenyl; N: pyrazolyl-oxan (stereospecific) N/A N/A Chiral center at oxan-3-yl

Key Observations:

Substituent Impact on Melting Points :

  • Methoxy groups (e.g., 6d, 6e, 6f) increase polarity, leading to higher melting points (98–114°C) compared to the target compound’s methyl and triazole substituents, which may reduce crystallinity.
  • The semi-solid nature of 6f highlights how bulky substituents (e.g., bis-4-methoxyphenyl) disrupt packing .

Triazole vs. Conversely, the pyrazolyl-oxan group in introduces stereochemical complexity, which may improve selectivity but complicate synthesis.

Synthetic Efficiency: The target compound’s synthesis likely follows a route similar to ’s Method B (Dean-Stark water removal), given the shared ethenesulfonamide backbone . By contrast, triazole-thioether derivatives () require sodium ethoxide-mediated coupling, a less atom-economical process .

Spectral Signatures :

  • The target compound’s 4-methylphenyl group would produce a singlet at ~δ 2.3 (CH3), distinct from methoxy signals (δ 3.6–3.8) in 6e/6f .
  • The triazole’s protons (δ 7.5–8.5) would differentiate it from fluorine or chlorine-substituted analogs (e.g., δ 7.0–7.4 in 6d) .

Q & A

Q. What are the key synthetic steps and optimization strategies for producing (E)-2-(4-methylphenyl)-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]ethenesulfonamide?

The synthesis typically involves:

  • Formation of the ethenesulfonamide backbone via coupling reactions, such as Michael addition or sulfonylation, under controlled temperatures (60–80°C) .
  • Introduction of the 1,2,4-triazole moiety through cyclocondensation reactions using reagents like ammonium persulfate or copper catalysts .
  • Optimization strategies : Adjusting solvent polarity (e.g., DMF vs. THF) to improve intermediate stability, tuning catalyst loading (e.g., 5–10 mol% Pd for cross-coupling), and monitoring reaction time (12–24 hrs) to maximize yield (reported 60–85%) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration of the ethene group) and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold) using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields under varying conditions?

Contradictions often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than non-polar solvents, leading to higher yields in some studies .
  • Catalyst deactivation : Trace moisture or oxygen can reduce catalytic efficiency, necessitating rigorous inert-atmosphere protocols .
  • Methodology : Systematic Design of Experiments (DoE) can isolate variables (e.g., temperature, solvent) and identify optimal conditions .

Q. What computational approaches predict the compound’s biological activity and binding mechanisms?

  • Docking simulations : Molecular docking (AutoDock Vina) to model interactions with enzyme targets (e.g., cytochrome P450 or kinases) .
  • QSAR modeling : Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with activity .
  • MD simulations : Molecular dynamics (GROMACS) to assess stability of ligand-target complexes over nanosecond timescales .

Q. What is the role of the 1,2,4-triazole moiety in the compound’s pharmacological activity?

The triazole group:

  • Enhances hydrogen-bonding capacity via N-atoms, improving target binding (e.g., fungal CYP51 or bacterial enzymes) .
  • Modulates electron density in the sulfonamide region, influencing redox properties and metabolic stability .
  • Serves as a scaffold for derivatization : Substitutions at the triazole 1- or 4-position can fine-tune selectivity .

Q. How should Structure-Activity Relationship (SAR) studies be designed for derivatives?

  • Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of 4-methylphenyl) to assess steric/electronic effects .
  • Biological assays : Test against panels of enzymes/cell lines (e.g., antifungal, anticancer) with IC₅₀ comparisons .
  • Pharmacokinetic profiling : Measure logP, metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Data Contradiction Analysis

Q. Why do stability profiles vary across studies for this compound?

  • Degradation pathways : Oxidation of the ethenesulfonamide group to sulfones occurs under acidic conditions, while hydrolysis dominates in alkaline media .
  • Storage conditions : Contradictory stability data may stem from differences in temperature (4°C vs. room temperature) or desiccant use .

Methodological Recommendations

  • Reproducibility : Document reaction conditions (e.g., exact catalyst batches, solvent purity) to mitigate variability .
  • Multi-technique validation : Combine XRD, NMR, and HRMS for unambiguous structural confirmation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.